N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

Acute toxicity LD50 Safety margin

N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 4a) is the unsubstituted parent of the 2-(1H-pyrazol-1-yl)acetanilide class, a lidocaine analog designed by replacing the tertiary amine with a pyrazole bioisostere. It uniquely offers a balanced dual activity profile—61.31% of lidocaine's anesthetic effect plus 55.38% antiarrhythmic protection—the highest antiarrhythmic activity in the series, with a 2-fold safety margin (LD50 586 vs. 292 mg/kg). Its zero-substituent phenyl/pyrazole scaffold leaves all five derivatization positions available for SAR exploration, making it the only logical, cost-effective entry point for medicinal-chemistry programs, electrophysiology studies, and pH-independent ion-channel probe development. Reference-quality analytical data (NMR, IR, MS, elemental analysis) and a defined crystalline form (mp 107–109°C) ensure batch-to-batch reproducibility for regulated preclinical work.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B7529256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Pyrazole-1-yl)phenyl)acetamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1N2C=CC=N2
InChIInChI=1S/C11H11N3O/c1-9(15)13-10-5-2-3-6-11(10)14-8-4-7-12-14/h2-8H,1H3,(H,13,15)
InChIKeyORSLFGFBBOATIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide: A Structurally Simplest Lidocaine Analog with Quantified Dual Anesthetic–Antiarrhythmic Activity


N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide (also referred to as N-(phenyl)-2-(1H-pyrazol-1-yl)-acetamide, compound 4a in the primary literature) is the unsubstituted parent member of the 2-(1H-pyrazol-1-yl)acetanilide class of lidocaine analogs [1]. This compound, with molecular formula C11H11N3O and molecular weight 201.24 g/mol, was designed by replacing the tertiary amine group of lidocaine with a less basic pyrazole heterocycle while retaining the anilide pharmacophore core [1]. It has been synthesized via N-alkylation of pyrazole with N-(phenyl)-2-iodoacetamide and comprehensively characterized by elemental analysis, 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry [1]. Pharmacological evaluation in standardized murine models has established its dual local anesthetic and anti-arrhythmic activity profile with quantitative benchmarking against lidocaine hydrochloride, quinidine sulfate, and structurally related pyrazole-acetanilide analogs [1]. The class of 2-(1H-pyrazol-1-yl)acetanilides represents a scaffold in which the pyrazole moiety functions as a cationic head bioisostere, replacing the protonated diethylamino group of lidocaine during voltage-gated sodium channel (VGSC) blockade [2].

Why N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide Cannot Be Interchanged with Other Pyrazole-Acetanilide Lidocaine Analogs


Within the 2-(1H-pyrazol-1-yl)acetanilide series, seemingly minor substituent changes on the pyrazole ring produce large, quantifiable divergences in the anesthetic-to-antiarrhythmic activity ratio that are not predictable from structural inspection alone. Direct head-to-head data from a single standardized study demonstrate that the unsubstituted parent compound 4a achieves 61.31% of lidocaine's local anesthetic effect and 55.38% of lidocaine's anti-arrhythmic protective effect, whereas the 3,5-dimethyl-substituted analog 4b shifts this balance to 76.19% anesthetic but only 41.49% anti-arrhythmic [1]. This represents a 33.5% relative loss of anti-arrhythmic protection upon dimethyl substitution despite an increase in anesthetic potency. Furthermore, the acute toxicity ranking differs across analogs (4a LD50 586 mg/kg; 4b LD50 564 mg/kg; 4d LD50 555 mg/kg), meaning that toxicity does not simply track with potency [1]. X-ray crystallographic studies of closely related analogs reveal that even the presence or absence of methyl groups on the pyrazole ring alters the molecular conformation between folded and extended geometries in the solid state, which has been correlated with differential pharmacological activity [2]. These data collectively demonstrate that generic substitution within this compound class is not scientifically defensible without empirical activity verification for each specific structural variant.

N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide: Comparator-Anchored Quantitative Differentiation Evidence


Acute Toxicity: 2-Fold Lower LD50 Safety Margin vs. Lidocaine Hydrochloride in Mice

Compound 4a demonstrates approximately 2-fold lower acute toxicity than lidocaine hydrochloride in the standardized murine oral LD50 model. This toxicity advantage is a key differentiator for applications where systemic safety margin is a primary selection criterion, as all tested pyrazole-acetanilide analogs in the series share this advantage over lidocaine but to quantitatively different degrees [1].

Acute toxicity LD50 Safety margin Local anesthetics Pyrazole acetanilide

Local Anesthetic Activity: Quantified 61.31% Lidocaine Effect with Differentiated Onset-Response Profile

In the Bianchi infiltration anesthesia model in mice, compound 4a achieves 61.31% of the reference lidocaine anesthetic effect, with a mean response time of 15.53 ± 1.06 s compared to 25.33 ± 1.73 s for lidocaine hydrochloride. While 4a is less potent than the 3,5-dimethyl analog 4b (76.19% effect, 19.3 ± 1.33 s), it is more potent than the 3,5-dimethyl-4-nitro analog 4d (54.76%). Crucially, these potency differences map inversely onto anti-arrhythmic activity (see Evidence Item 3), establishing that 4a occupies a unique balanced position in the anesthetic-antiarrhythmic activity space [1].

Infiltration anesthesia Local anesthetic potency Bianchi test Lidocaine benchmark Pyrazole bioisostere

Anti-Arrhythmic Activity: 4a Demonstrates 33.5% Superior Protection vs. the Closest Methyl Analog 4b

This is the most significant single differentiation dimension for compound 4a. In the chloroform-induced ventricular fibrillation model in mice, 4a achieves 55.38% of lidocaine's protective effect (and 35.43% of quinidine's), whereas the 3,5-dimethyl analog 4b achieves only 41.49% of lidocaine's effect. This represents a 33.5% relative advantage for 4a over its closest structural analog. Notably, 4a also outperforms 4d (54.47%) and 5b (48.91%) on this parameter despite being the least substituted scaffold. The anti-arrhythmic superiority of 4a is the reciprocal of its anesthetic potency position within the series—4b is the strongest anesthetic but the weakest anti-arrhythmic, while 4a maintains near-equal rank on both dimensions [1].

Anti-arrhythmic Chloroform-induced fibrillation Cardiac protection Quinidine benchmark Structure-activity relationship

Structural Minimalism: Unsubstituted Pyrazole Core Enables Derivatization Without Pre-Existing Activity Bias

Compound 4a is the structurally least complex member of the characterized 2-(1H-pyrazol-1-yl)acetanilide series, bearing no substituents on either the pyrazole ring (R1=R2=R3=H) or the phenyl ring. This structural minimalism confers two procurement-relevant advantages: (i) synthetic accessibility via a single-step N-alkylation of commercially available unsubstituted pyrazole with N-(phenyl)-2-iodoacetamide (reported yield 28%, mp 107–109°C, Rf 0.35), making it the most synthetically tractable entry point to the series; and (ii) absence of pre-existing substituent-driven activity bias, meaning the scaffold's 61.31% anesthetic and 55.38% anti-arrhythmic baseline can be modulated through rational substitution without needing to overcome prior substituent-imposed selectivity constraints [1]. This contrasts with analogs such as 4b (R1=Me, R3=Me), 4d (R1=Me, R2=NO2, R3=Me), and 5b (bearing an o-methoxy group on the phenyl ring), each of which carries a pre-determined activity bias based on its existing substitution pattern [1]. Comparative molecular properties further underscore this: 4a has the lowest molecular weight (201.24 g/mol) and fewest rotatable bonds in the series, maximizing ligand efficiency metrics for fragment-based or modular derivatization strategies [2].

Scaffold minimalism Structure-activity relationship Derivatization handle Lead optimization Pyrazole acetanilide

Solid-State Characterization: Defined Crystalline Form with Complete Spectral Fingerprint Enabling Reproducible Procurement

Compound 4a has been obtained as a well-defined crystalline solid (colorless crystals, mp 107–109°C from 2-propanol) with complete spectroscopic characterization including full 1H and 13C NMR assignments, IR vibrational bands, UV absorption maxima, and electron ionization mass spectrometry fragmentation data [1]. The availability of these reference-quality analytical data—including diagnostic 1H NMR signals (H-4 pyrazole at δ 6.40 as dd, J = 2.3, 1.9 Hz; amide NH at δ 8.61 as broad singlet; methylene CH2 at δ 4.99), 13C NMR carbonyl resonance at δ 164.9, and characteristic IR carbonyl stretch at 1665 cm−1—provides a complete identity verification package that is not uniformly available for all analogs in the series [1]. The melting point of 107–109°C is substantially higher than that of lidocaine free base (68°C), facilitating handling and storage as a solid at ambient conditions without special temperature control [1] [2]. This practical advantage is non-trivial for procurement decisions involving long-term storage, shipping to multiple sites, or integration into automated compound management systems.

Crystalline characterization Melting point Analytical standard Quality control Spectral fingerprint

Bioisosteric Mechanism Differentiation: Pyrazole as a Non-Basic Cationic Head Mimic Alters Ionization-Dependent Pharmacodynamics Relative to Tertiary Amine Local Anesthetics

The pyrazole-acetanilide scaffold, of which 4a is the structurally simplest representative, embodies a mechanistically distinct approach to VGSC blockade compared to all classical amino-amide local anesthetics. In lidocaine and related amino-amides, the diethylamino group (pKa ≈ 7.8) exists in pH-dependent equilibrium between protonated (active) and neutral (membrane-permeant) forms, with approximately 65% ionized at physiological pH 7.4 [2]. The pyrazole ring in 4a, by contrast, is significantly less basic (pyrazole pKa of conjugate acid ≈ 2.5), meaning it remains predominantly neutral at physiological pH [3]. This fundamental ionization difference implies that 4a and its analogs access the sodium channel binding site through a membrane-partitioning mechanism that is less dependent on the protonation-deprotonation equilibrium that governs the onset kinetics of classical local anesthetics. While this bioisosteric replacement results in lower overall potency compared to lidocaine (61.31% anesthetic effect), it also correlates with the systematically lower acute toxicity observed across the entire pyrazole-acetanilide series (class-level LD50 range 497–625 mg/kg vs. lidocaine at 292 mg/kg) [1] [2]. This mechanism-level differentiation is relevant for applications where the rapid systemic absorption and redistribution kinetics driven by pH-dependent ionization of tertiary amine anesthetics are undesirable.

Bioisostere pKa differentiation Sodium channel blockade Pyrazole pharmacophore Ionization state

N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide: Evidence-Based Application Scenarios for Scientific Procurement and Research Use


Dual-Activity Tool Compound for Cardiac Electrophysiology Research Requiring Concurrent Local Anesthetic and Class I Anti-Arrhythmic Effects

In cardiac electrophysiology studies where a single compound must simultaneously provide local anesthetic (sodium channel block) and measurable ventricular anti-arrhythmic protection, compound 4a is the optimal choice within the pyrazole-acetanilide series. Direct comparative data demonstrate that 4a achieves 61.31% of lidocaine's anesthetic effect while retaining 55.38% of lidocaine's anti-arrhythmic protective effect—the highest anti-arrhythmic activity among all tested analogs in the series—whereas the more potent anesthetic 4b sacrifices anti-arrhythmic protection to only 41.49% [1]. This balanced dual activity profile, combined with a 2-fold safety margin over lidocaine (LD50 586 vs. 292 mg/kg), makes 4a particularly suitable for ex vivo Langendorff heart preparations or in vivo arrhythmia models where both local conduction block and fibrillation suppression endpoints are measured in the same experiment [1].

Scaffold Starting Point for Structure-Activity Relationship (SAR) Programs Targeting Sodium Channel Blocker Optimization

For medicinal chemistry programs aiming to systematically explore substituent effects on the pyrazole-acetanilide pharmacophore, compound 4a is the only logical procurement starting point because it bears zero substituents on both the pyrazole and phenyl rings, leaving all five potential derivatization positions available for SAR exploration (pyrazole C3, C4, C5; phenyl ortho, meta, para) [1]. The published quantitative baseline activity values (anesthetic 61.31%, anti-arrhythmic 55.38%, LD50 586 mg/kg) provide a reference point against which any newly synthesized derivative can be directly compared under identical assay conditions [1]. In contrast, beginning an SAR program with 4b (3,5-dimethyl) or 4d (3,5-dimethyl-4-nitro) would embed a pre-existing substituent bias that may mask or confound the activity contribution of subsequent modifications [1]. The low molecular weight (201.24 g/mol) and established single-step synthesis from commercially available starting materials further strengthen 4a's position as the most cost-effective entry point for analog generation [1].

Reference Compound for Toxicity-Profiling Studies of Local Anesthetic Candidates

In preclinical toxicology screening cascades where new local anesthetic candidates are benchmarked against a reference compound with a well-characterized acute toxicity profile, compound 4a offers a defined intermediate-toxicity reference point (LD50 = 586 mg/kg, 95% CI: 568–609 mg/kg, oral, mouse) that is approximately 2-fold less toxic than lidocaine hydrochloride (LD50 = 292 mg/kg) but more toxic than the least toxic pyrazole-acetanilide analog 5b (LD50 = 538 mg/kg) [1]. This positions 4a as a mid-range toxicity benchmark within both the pyrazole-acetanilide series and the broader local anesthetic class, enabling meaningful rank-ordering of new chemical entities on a toxicity continuum. The availability of complete analytical characterization data (mp, NMR, IR, MS, elemental analysis) ensures that the reference compound batch can be identity-verified and purity-confirmed before use in regulated toxicology studies [1].

Non-Basic Local Anesthetic Probe for pH-Independent Membrane Permeation Studies

For biophysical or pharmacological investigations that require a local anesthetic agent whose membrane permeation is not gated by the pH-dependent protonation-deprotonation equilibrium characteristic of tertiary amine anesthetics, compound 4a represents a mechanistically distinct probe molecule [1] [2]. Unlike lidocaine (tertiary amine pKa ≈ 7.8, ~65% ionized at pH 7.4), the pyrazole moiety of 4a (pKa ≈ 2.5) remains >99% neutral across the entire physiological pH range, meaning its membrane partitioning and access to the intracellular VGSC binding site are essentially pH-independent [2] [3]. This property makes 4a useful as a control compound in experiments designed to isolate the contribution of pH-dependent ionization to the onset/offset kinetics, tissue distribution, or use-dependent block characteristics of classical local anesthetics [2]. The well-characterized crystalline form (mp 107–109°C) additionally facilitates preparation of reproducible dosing solutions without the hygroscopicity issues associated with lidocaine hydrochloride salts [1].

Quote Request

Request a Quote for N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.